7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-20-12-5-3-2-4-9(12)11-6-7-15-13-10(14(18)19)8-16-17(11)13/h2-8H,1H3,(H,18,19) |
InChI Key |
NTJAGUPSKNEVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions, such as nitration, halogenation, and formylation, can be performed on this compound.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the substituents introduced.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Molecular Formula : C₁₄H₁₁N₃O₃
- CAS Number : 61063-09-0
- Molecular Weight : 255.26 g/mol
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The compound has demonstrated significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF-7 (Breast) | 12.5 |
In a study involving A549 and MCF-7 cells, the compound exhibited IC50 values of 15.0 µM and 12.5 µM, respectively, indicating its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Mechanism of Action :
- Inhibition of NF-kB signaling pathway.
- Reduction in the production of TNF-alpha and IL-6.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Derivatives of pyrazolo compounds have been tested against various bacterial strains.
Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be effective against common pathogens, making it a candidate for further development in antimicrobial therapies .
Summary of Applications
The applications of this compound can be summarized as follows:
- Anticancer Agent : Effective against various cancer cell lines with significant cytotoxicity.
- Anti-inflammatory Compound : Potential to modulate inflammatory responses through cytokine inhibition.
- Antimicrobial Agent : Demonstrated activity against bacterial strains.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions.
Physicochemical Properties
Notes:
- The carboxylic acid group enhances water solubility and enables coordination with transition metals (e.g., Mn²⁺, Ni²⁺) .
- Ethyl esters (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Analytical Characterization
Insights :
- Ortho-substituents (e.g., 2-methoxyphenyl) likely cause upfield/downfield shifts in adjacent protons due to anisotropic effects.
- High HPLC purity (>97%) is common for well-characterized derivatives .
Coordination Chemistry
The carboxylic acid group in the target compound enables chelation with metal ions, forming complexes like [Mn(C₁₄H₁₀N₆O₆)] . In contrast, ester or amide derivatives lack this capability. For example:
- Mn(II) Complex: Forms via hydrothermal synthesis with Mn(CH₃COO)₂, utilizing N and O donor atoms from the carboxylate .
- Ni(II) Complex: Exhibits a mononuclear structure with pyrazolo[1,5-a]pyrimidine-3-carboxylate as a κ²N,O ligand .
Biological Activity
7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent and a selective protein kinase inhibitor, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₁₁N₃O₃
- CAS Number : 61063-09-0
- Molecular Weight : 255.26 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its mechanisms of action and therapeutic potential.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class possess significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Protein Kinase Inhibition
This compound has been identified as a selective inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.
- Mechanism : The compound targets the ATP-binding site of kinases, leading to inhibition of phosphorylation processes critical for tumor growth and survival.
| Kinase Target | IC50 Value (µM) | Effect |
|---|---|---|
| c-Src | 0.47 | Inhibition of proliferation |
| Csk | 2.0 | Selective inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For example:
- The introduction of bulky groups at specific positions can significantly affect the binding affinity and selectivity towards different kinases.
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce reaction times.
Synthetic Pathway Example
- Starting Material : 2-Methoxyphenyl hydrazine.
- Reagents : Appropriate electrophiles such as β-dicarbonyl compounds.
- Conditions : Reflux in polar solvents with catalytic amounts of acid/base.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclization of 5-aminopyrazole derivatives with enaminones (e.g., (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one) in aqueous ethanol or DMF. For example, coupling with 2-methoxyphenyl substituents may require refluxing in ethanol followed by acid hydrolysis to yield the carboxylic acid . Key parameters for optimization include solvent polarity (ethanol vs. DMF), reaction temperature (80–100°C), and catalyst selection (e.g., BPC for amide coupling) .
- Critical Data :
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Ethanol | 80 | 65–75 | |
| Acid Hydrolysis | HCl/H2O | RT | 85–90 |
Q. How can the structure of 7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid be confirmed experimentally?
- Methodology : Use a combination of 1H/13C NMR to verify aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl) and carbonyl carbons (δ ~165–170 ppm). IR spectroscopy confirms the carboxylic acid group (O–H stretch ~2500–3300 cm⁻¹, C=O ~1680 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 310.3 for C15H12N3O3) . X-ray crystallography (if crystalline) resolves bond lengths and dihedral angles, as demonstrated for analogous pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can conflicting NMR data for pyrazolo[1,5-a]pyrimidine derivatives be resolved, particularly in distinguishing regioisomers?
- Methodology : Discrepancies in proton splitting patterns (e.g., pyrimidine ring protons vs. methoxyphenyl protons) can arise from steric hindrance or tautomerism. Use 2D NMR (COSY, HSQC) to assign coupling pathways. For example, in 7-substituted derivatives, NOESY correlations between the methoxyphenyl group and pyrimidine protons confirm substitution patterns . Compare experimental data with computed chemical shifts (DFT calculations) to validate assignments .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodology :
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-crystallization : Use co-formers like nicotinamide to modify crystal packing and dissolution rates, as shown for similar pyrazolo[1,5-a]pyrimidines .
Q. How do electronic effects of the 2-methoxyphenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution but may deactivate the pyrimidine core toward nucleophilic attack. Use Hammett constants (σ) to predict substituent effects. For Suzuki-Miyaura coupling, prioritize Pd(PPh3)4 catalysts in DMF/H2O (80°C) to functionalize the pyrimidine ring .
Data Contradiction Analysis
Q. Why do some studies report inconsistent biological activity data for pyrazolo[1,5-a]pyrimidine derivatives, such as kinase inhibition?
- Root Cause : Variability in assay conditions (e.g., ATP concentration, enzyme isoforms) or impurities in synthesized batches (e.g., unreacted intermediates).
- Resolution :
- Purification : Use preparative HPLC (C18 column, MeCN/H2O gradient) to isolate >98% pure compound .
- Assay Standardization : Validate activity against recombinant CDK9 (IC50 < 100 nM) under fixed ATP concentrations (1 mM) .
- SAR Studies : Compare substituent effects; e.g., trifluoromethyl groups enhance selectivity for CDK9 over CDK2 .
Experimental Design Recommendations
Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?
- Methodology :
- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for proliferation assays (MTT/CCK-8).
- Mechanistic Studies : Perform Western blotting to assess apoptosis markers (cleaved PARP, Bax/Bcl-2 ratio) .
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., CDKs, MAPKs) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
